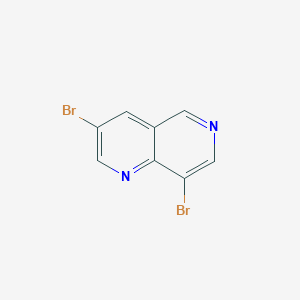

3,8-Dibromo-1,6-naphthyridine

説明

Structure

2D Structure

特性

IUPAC Name |

3,8-dibromo-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNQDLUHEFXGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=C(C2=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307239 | |

| Record name | 3,8-Dibromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-75-2 | |

| Record name | 3,8-Dibromo-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Dibromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,8 Dibromo 1,6 Naphthyridine

Direct Bromination Approaches to 1,6-Naphthyridine (B1220473) Systems

Direct bromination involves the introduction of bromine atoms onto the existing 1,6-naphthyridine skeleton. This method is contingent on the inherent reactivity of the heterocyclic ring and the ability to control the position of substitution.

Electrophilic Substitution Reactions on 1,6-Naphthyridine Core

The 1,6-naphthyridine ring system is an electron-deficient heterocycle, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. The reactivity of naphthyridines is often compared to that of pyridine (B92270). thieme-connect.de Electrophilic attack is generally disfavored, but under forcing conditions, substitution can occur. The positions of substitution are dictated by the electron density of the carbon atoms in the rings, with the pyridine rings deactivating the molecule towards electrophiles. For 1,6-naphthyridine, the positions meta to the nitrogen atoms (C-3 and C-8) are the most likely sites for electrophilic attack, as they are less electron-deficient than the ortho and para positions.

Utilization of Brominating Agents (e.g., N-bromosuccinimide, molecular bromine)

Various brominating agents are employed to achieve the synthesis of bromo-naphthyridines. The choice of reagent can influence the reaction's outcome and selectivity.

Molecular Bromine (Br₂) : Often used under high temperatures, molecular bromine can effectively brominate the 1,6-naphthyridine core. A specific method involves reacting 1,6-naphthyridine hydrochloride with excess bromine in an inert, high-boiling solvent like nitrobenzene (B124822) at elevated temperatures (180°C). google.com This direct approach leads to the formation of 3,8-dibromo-1,6-naphthyridine. google.com

N-bromosuccinimide (NBS) : NBS is a widely used reagent for benzylic and allylic brominations, as well as for electrophilic bromination of electron-rich or moderately activated aromatic rings. nih.gov In the context of naphthyridine chemistry, NBS has been used to synthesize brominated derivatives. For instance, treatment of 1,6-naphthyridin-5(6H)-one with NBS in 1,2-dichloroethane (B1671644) results in electrophilic substitution to yield 3-bromo-1,6-naphthyridin-5(6H)-one. Similarly, NBS is used as a bromine source for the bromination of other naphthyridine isomers, such as 1,5-naphthyridine-2,6-dione derivatives. nih.gov

Regioselective Bromination Strategies for Dibromo-1,6-naphthyridines

Achieving regioselectivity, particularly the specific 3,8-disubstitution pattern, is a critical challenge in the synthesis of dibromo-1,6-naphthyridines. The strategy often relies on manipulating reaction conditions and leveraging the inherent electronic properties of the naphthyridine core.

In a documented procedure, the direct bromination of 1,6-naphthyridine hydrochloride with molecular bromine in nitrobenzene at a high temperature (around 180°C) specifically yields this compound. google.com The high temperature and the specific solvent system facilitate the substitution at the C-3 and C-8 positions, which are electronically favored for electrophilic attack in the deactivated bicyclic system. The initial product was purified via chromatography to isolate the desired isomer. google.com

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,6-Naphthyridine Hydrochloride | Bromine (Br₂) | Nitrobenzene | 180°C | This compound | Not explicitly stated, but product was isolated | google.com |

| 1,6-Naphthyridin-5(6H)-one | N-bromosuccinimide (NBS) | 1,2-Dichloroethane | 25°C | 3-Bromo-1,6-naphthyridin-5(6H)-one | 86% Purity |

Stepwise Synthesis via Precursor Functionalization

An alternative to direct bromination is the construction of the this compound molecule through a stepwise process. This typically involves the synthesis of a functionalized pyridine precursor, followed by a cyclization reaction to form the second ring of the naphthyridine system. The bromine atoms can be introduced either before or after the cyclization step.

Cyclization Reactions Leading to Substituted 1,6-Naphthyridine Intermediates

The formation of the 1,6-naphthyridine skeleton can be achieved through various cyclization strategies, which build the second pyridine ring onto an existing one. These methods allow for the synthesis of highly substituted and diverse naphthyridine derivatives. researchgate.net

One such approach involves a tandem nitrile hydration/cyclization procedure. This method can be used to access 1,6-naphthyridine-5,7-diones, which are stable intermediates. acs.orgnih.gov These diones can then be converted into highly reactive bis-electrophilic 1,6-naphthyridine-5,7-ditriflates, opening pathways for further functionalization through substitution and coupling reactions to create diverse products. acs.orgacs.org Another method involves the rearrangement of hexahydro-5H-pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine-2,5,11-trione in boiling phosphoryl chloride, which leads to a rearranged product, 3,5-dichlorobenzo[h] nih.govnih.govnaphthyridine, demonstrating how complex ring systems can be transformed into functionalized naphthyridines. researchgate.net

| Reaction Type | Precursors | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Tandem Nitrile Hydration/Cyclization | 2-Cyanoalkyl nicotinic esters | Mild hydration/cyclization conditions | 1,6-Naphthyridine-5,7-diones | acs.org |

| Rearrangement | Hexahydro-5H-pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine-2,5,11-trione | Phosphoryl chloride, boiling | 3,5-Dichlorobenzo[h] nih.govnih.govnaphthyridine | researchgate.net |

| Condensation/Cyclization | 2-Chloroquinoline-3-carbonitriles and secondary amines | N-allylation and intramolecular Heck cyclization | 1,2,3,4-Tetrahydrobenzo[b] nih.govnih.gov-naphthyridines | researchgate.net |

The Friedländer synthesis is a classical and straightforward method for producing quinoline (B57606) derivatives by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.org This reaction is typically catalyzed by acids or bases. nih.govwikipedia.org

While widely used for quinolines and the analogous 1,8-naphthyridines, the principles of the Friedländer synthesis can be adapted for the synthesis of other naphthyridine isomers, including 1,6-naphthyridine. nih.govacs.org The synthesis of a 1,6-naphthyridine via a Friedländer-type condensation would require a 4-aminopyridine (B3432731) derivative with a carbonyl group at the 3-position (i.e., 4-amino-3-formylpyridine or a 4-amino-3-acylpyridine). This precursor would then be condensed with a molecule containing an active methylene (B1212753) group. The subsequent intramolecular cyclization and dehydration would form the second pyridine ring, yielding the 1,6-naphthyridine core. The specific substitution pattern of the final product, including the placement of bromo groups, would depend on the substituents present on the initial pyridine and methylene-containing precursors.

Skraup and Gould-Jacobs Reactions in Naphthyridine Synthesis

Classical methods for constructing the 1,6-naphthyridine skeleton include the Skraup and Gould-Jacobs reactions. The Skraup reaction typically involves heating an aminopyridine with glycerol, an oxidizing agent like nitrobenzene, and sulfuric acid. acs.org While this reaction can be vigorous and sometimes result in low yields, modifications have been developed to improve its efficiency for 1,6-naphthyridine synthesis. acs.org One such refinement involves using 4-aminopyridine-N-oxide as the starting material, which leads to the formation of 1,6-naphthyridine-N-oxide, subsequently reduced to the final product. acs.org

The Gould-Jacobs reaction provides an alternative route, beginning with the condensation of an aniline (B41778) or a substituted aminopyridine with an alkoxymethylenemalonic ester. wikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-1,5-naphthyridine derivative, which can then be further modified. wikipedia.orgnih.gov While originally applied to quinoline synthesis, this methodology has been extended to prepare various naphthyridine isomers. wikipedia.orgnih.gov

Multicomponent Reactions for 1,6-Naphthyridine Formation

Modern synthetic strategies increasingly employ multicomponent reactions (MCRs) to construct complex heterocyclic frameworks like 1,6-naphthyridine in a single step. These reactions offer advantages in terms of efficiency and atom economy. For instance, a novel multicomponent reaction under high pressure has been utilized to create pyridazino[5,4,3-de] Current time information in Pasuruan, ID.researchgate.netnaphthyridine derivatives. rsc.orgdntb.gov.uamdpi.com Another approach involves a catalyst-free, microwave-assisted domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water to yield indeno[1,2-b] Current time information in Pasuruan, ID.researchgate.netnaphthyridine-1,10(2H)-dione derivatives. bohrium.com These methods highlight the versatility of MCRs in generating diverse 1,6-naphthyridine-based structures. bohrium.com

Halogenation of Pre-formed 1,6-Naphthyridine Scaffolds

Introduction of Bromine Atoms at Specific Positions

Direct bromination of the 1,6-naphthyridine ring is a key method for synthesizing this compound. One established procedure involves heating 1,6-naphthyridine hydrochloride with bromine in nitrobenzene. google.com This process yields a mixture of products, from which this compound can be isolated and purified by chromatography. google.com Another study reports the bromination of 1,6-naphthyridine to yield a mixture of 3-bromo- (B131339), 8-bromo-, and this compound. acs.org The reaction conditions can be tuned to influence the degree and position of bromination.

Conversion of Hydroxyl to Bromo Groups (e.g., using phosphorus tribromide)

An alternative to direct bromination involves the conversion of hydroxyl groups on the naphthyridine ring to bromo groups. This is a common transformation in organic synthesis. Reagents like phosphorus tribromide (PBr₃) are frequently used for this purpose. libretexts.orgvaia.combyjus.comcommonorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, converting a hydroxynaphthyridine precursor into the corresponding bromo-substituted naphthyridine. byjus.comcommonorganicchemistry.com While specific examples for the direct synthesis of this compound from a dihydroxy precursor are not detailed in the provided results, this method is a standard and viable synthetic strategy for introducing bromine atoms onto heterocyclic rings. manac-inc.co.jp

Derivatization of Other Dihalogenated Naphthyridine Isomers as Analogous Strategies

The synthesis of other dihalogenated naphthyridine isomers provides insights into analogous strategies that could potentially be adapted for this compound. For example, the synthesis of 1,5-dichloro-2,6-naphthyridine (B3390482) has been explored through various successful strategies. diva-portal.org Similarly, the synthesis of 1,3-dibromo-4-methyl-2,6-naphthyridine has been achieved through diazotization of 3-amino-1-bromo-4-methyl-2,6-naphthyridine. rroij.com These examples of preparing different dihalogenated naphthyridines highlight the range of synthetic tools available for accessing such compounds.

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in the synthesis of 1,6-naphthyridine derivatives focus on developing more efficient and environmentally friendly methods. A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org Subsequent ditriflation of these intermediates provides highly reactive species that can undergo one-pot difunctionalization reactions, offering a rapid route to diverse products. acs.org

In the realm of green chemistry, a catalyst-free protocol for synthesizing indeno[1,2-b] Current time information in Pasuruan, ID.researchgate.netnaphthyridine-1,10(2H)-dione derivatives has been established using a microwave-assisted domino reaction in water. bohrium.com This approach features a short reaction time and easy product separation without the need for column chromatography. bohrium.com Furthermore, microwave-assisted synthesis has also been employed for the preparation of 2,6-naphthyridines, demonstrating a green approach to these heterocyclic systems. derpharmachemica.com These advanced techniques and green chemistry considerations are paving the way for more sustainable and efficient syntheses of complex naphthyridine derivatives.

Microwave-Assisted Synthesis of Naphthyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of 1,6-naphthyridine derivatives, this method offers significant advantages over conventional heating.

A notable example is the sequential three-component reaction for producing N-substituted 2-amino-1,6-naphthyridine derivatives. acs.org This one-pot synthesis, which involves the reaction of 3,5-diarylidenepiperidin-4-one, malononitrile (B47326), and an amine in acetic acid, is significantly enhanced by microwave irradiation. acs.org The conditions are typically set at 110 °C with a maximum power of 200W, leading to excellent yields of the desired products. acs.org This approach is valued for its operational simplicity and its suitability for the rapid synthesis of compound libraries for biomedical screening. acs.orgnih.gov

Further illustrating the utility of microwave technology, researchers have developed chemoselective syntheses of 1,6-naphthyridines where the reaction outcome is controlled by the choice of solvent under microwave heating. thieme-connect.com Fused 1,6-naphthyridine systems, such as pyrimido[4,5-b] acs.orgrsc.orgnaphthyridines, have also been efficiently prepared using microwave-assisted reactions in glycol, demonstrating the versatility of this method for constructing complex heterocyclic scaffolds. nih.govacs.org

The table below summarizes the conditions for a microwave-assisted, three-component synthesis of various N-substituted 2-amino-1,6-naphthyridine derivatives. acs.org

| Entry | Substituent (R) | Product | Yield (%) |

| 1 | H | 4a | 85 |

| 2 | 4-Me | 4b | 89 |

| 3 | 4-OMe | 4c | 92 |

| 4 | 4-F | 4d | 88 |

| 5 | 4-Cl | 4e | 86 |

| 6 | 4-Br | 4f | 85 |

| 7 | 4-NO₂ | 4g | 82 |

Table 1: Synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives via microwave-assisted reaction. Data sourced from ACS Publications. acs.org

Catalyst-Free Conditions in Naphthyridine Synthesis

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it reduces costs and minimizes toxic waste. Several catalyst-free protocols for the synthesis of the 1,6-naphthyridine core have been successfully developed.

One innovative approach is a one-pot, pseudo-five-component synthesis of 1,2-dihydro acs.orgrsc.orgnaphthyridines. acs.orgfigshare.com This reaction proceeds by combining methyl ketones, various amines, and malononitrile in water, an environmentally benign solvent. acs.org The process involves a domino sequence of Knoevenagel condensation, Michael addition, ring closure, and cyclization-aromatization, all without the need for a catalyst. acs.org This method is notable for constructing both nitrogen-containing rings of the naphthyridine core in a single operation. acs.orgfigshare.com

Similarly, fused 1,6-naphthyridine derivatives have been synthesized under catalyst-free conditions. The reaction of salicylaldehyde (B1680747) derivatives, a malononitrile dimer, and active methylene compounds in polyethylene (B3416737) glycol (PEG-400) at 80 °C yields novel chromeno acs.orgrsc.orgnaphthyridine derivatives efficiently. rsc.org Another strategy employs a microwave-assisted domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water to produce indeno[1,2-b] acs.orgrsc.orgnaphthyridine-1,10(2H)-dione derivatives. bohrium.com This method is advantageous due to the formation of four new bonds with water as the only byproduct. bohrium.com

Eco-Sustainable Approaches in Halogenated Naphthyridine Preparation

Eco-sustainable or "green" chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated naphthyridines. These approaches aim to reduce environmental impact by using safer solvents, minimizing energy consumption, and avoiding hazardous reagents.

The catalyst-free methods detailed previously are prime examples of eco-sustainable synthesis. rsc.orgacs.orgbohrium.com The use of water or PEG-400 as the reaction medium avoids the need for toxic organic solvents. rsc.orgacs.orgbohrium.com One-pot, multicomponent reactions contribute to sustainability by reducing the number of synthetic steps and purification procedures, thereby saving time, energy, and materials. rsc.orgacs.org

Microwave-assisted synthesis also aligns with green chemistry principles by significantly reducing reaction times and often increasing product yields, leading to more efficient energy use compared to conventional heating methods. acs.orgbohrium.com The combination of microwave irradiation with catalyst-free conditions in an aqueous medium represents a particularly powerful green synthetic strategy for accessing the 1,6-naphthyridine scaffold. bohrium.com

| Method | Key Features | Solvent | Catalyst | Energy Source | Reference |

| Pseudo-Five-Component Reaction | One-pot, domino sequence | Water | None | Conventional Heat | acs.org, figshare.com |

| Multicomponent Condensation | High atom economy, simple work-up | PEG-400 | None | Conventional Heat | rsc.org |

| Domino Reaction | Forms four new bonds, water is sole byproduct | Water | None | Microwave | bohrium.com |

Table 2: Comparison of Eco-Sustainable Syntheses for 1,6-Naphthyridine Derivatives.

Chirality and Stereoselective Synthesis of this compound Scaffolds

The parent compound, this compound, is an aromatic and planar molecule and is therefore achiral. However, the introduction of chirality becomes a critical consideration in the synthesis of its reduced derivatives, such as tetrahydro- and decahydro-1,6-naphthyridines, which are important scaffolds in medicinal chemistry.

To date, no enantioselective synthesis of the aromatic 1,6-naphthyridine ring system has been reported, as the focus lies on creating chiral centers by reducing the pyridine rings. acs.org A landmark achievement in this area is the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, a key component of the potent RORγt inverse agonist TAK-828F. acs.orgnih.gov

The key step in this synthesis is the ruthenium-catalyzed enantioselective transfer hydrogenation of a 7,8-dihydro-1,6-naphthyridine (B8583022) intermediate. nih.gov This transformation successfully establishes the chiral stereocenter at the C5 position. The process is highly efficient and scalable, avoiding the need for chromatographic purification. nih.gov

Other research has focused on the stereoselective synthesis of more highly reduced scaffolds. For instance, new 1,6-disubstituted trans-decahydro-1,6-naphthyridines were synthesized through the stereoselective nucleophilic addition of hydride and cyanide ions to octahydro-1,6-naphthyridine precursors. pleiades.online Another stereoselective synthesis of a 1,6-decahydronaphthyridine scaffold, inspired by the natural product Elaeokanidine A, involves a stereoselective reductive amination using a bulky hydride source to yield the bicyclic amine with high diastereoselectivity (dr: 10:1). mdpi.com These methods highlight the importance of controlling stereochemistry in the synthesis of saturated naphthyridine scaffolds for biological applications.

Chemical Reactivity and Transformation of 3,8 Dibromo 1,6 Naphthyridine

Cross-Coupling Reactions at Bromine Centers

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of halo-azaheterocycles like 3,8-dibromo-1,6-naphthyridine. The electron-deficient nature of the pyridine (B92270) rings in the naphthyridine system influences the reactivity of the C-Br bonds, making them susceptible to oxidative addition to a Pd(0) catalyst, the initial step in most cross-coupling cycles. The regioselectivity of these reactions, when performed sequentially, is dictated by the electronic and steric environment of the two bromine atoms.

The Suzuki-Miyaura coupling, which forges carbon-carbon bonds using organoboron reagents, is a widely used method for the arylation, heteroarylation, and alkylation of halogenated naphthyridines. For dihalogenated naphthyridines, the reaction can be performed as a mono- or di-substitution, and in the case of different halogens, exhibits high chemoselectivity. For instance, the Suzuki-Miyaura reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with one equivalent of an arylboronic acid results in the site-selective substitution of the bromide group. researchgate.net Using two equivalents leads to a diarylated product. researchgate.net

In a related system, 7-chloro-3-iodo-1,6-naphthyridin-2(1H)-one, sequential one-pot Suzuki-Miyaura couplings have been demonstrated. mdpi.com This highlights the ability to selectively functionalize different positions based on the differential reactivity of the halogen atoms. mdpi.com For this compound, while direct studies are not prevalent, it is anticipated that mono-arylation could be achieved under carefully controlled conditions, with the second coupling requiring more forcing conditions. nih.gov The precise selectivity would depend on the subtle electronic differences between the C-3 and C-8 positions, influenced by the nitrogen placement. In dihaloquinolines, the C-2 and C-4 positions are generally more electrophilic and thus more reactive in Suzuki couplings. rsc.org A similar principle applies to naphthyridines, where positions α to the nitrogen (like C-8) are often more reactive towards oxidative addition.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Naphthyridine Scaffolds

| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 7-Chloro-3-iodo-1,6-naphthyridin-2(1H)-one | Arylboronic ester | Pd(PPh₃)₄ | K₂CO₃ | DMF/i-PrOH/H₂O | 3-Aryl-7-chloro-1,6-naphthyridin-2(1H)-one | High | mdpi.comnih.gov |

| 5-Bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | Arylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-Aryl-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | 75-86% | researchgate.net |

The Heck reaction, involving the coupling of a halide with an alkene, is another powerful tool for C-C bond formation. While specific examples utilizing this compound are not extensively documented, the reactivity of related systems provides significant insight. For example, the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold was achieved using a Heck reaction between a 2-chloropyridine (B119429) derivative and ethylene (B1197577) gas as a key step. acs.orgnih.gov This demonstrates the viability of using halogenated pyridine precursors, which form the basis of the naphthyridine skeleton, in Heck couplings.

Intramolecular Heck reactions have also been employed to construct complex polycyclic systems containing a naphthyridine core. nih.govacs.org The general mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Given the successful application of Heck reactions on various brominated aza-heterocycles, it is highly probable that this compound could be effectively coupled with various alkenes to introduce vinyl substituents at the 3- and 8-positions. The reaction would likely proceed sequentially, allowing for the potential synthesis of both mono- and di-vinylated products.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. It is known for its high functional group tolerance and reactivity. orgsyn.org While specific applications to this compound are scarce in the literature, its use with other naphthyridine isomers and related heterocycles is established. nih.govmdpi.com For instance, Negishi coupling has been applied in the synthesis of 1,5-naphthyridine (B1222797) derivatives. nih.gov The reaction is also a common method for preparing functionalized bipyridines and terpyridines, demonstrating its effectiveness with pyridine-based halides. orgsyn.orgdiva-portal.org

The preparation of the required organozinc reagents from this compound would likely involve a halogen-metal exchange. The subsequent palladium-catalyzed coupling with another organic halide would furnish the desired substituted product. Based on the reactivity patterns of other dihalopyridines, selective mono-coupling could be achievable, likely at the more electrophilic position of the naphthyridine ring. orgsyn.org

The Stille reaction, which couples an organic halide with an organostannane reagent, is another key method for functionalizing naphthyridine scaffolds. Polymerization of dibromo-1,5-naphthyridinones has been achieved via Stille coupling, indicating the reactivity of brominated naphthyridine systems under these conditions. nih.govmdpi.comresearchgate.net The reaction has also been used to synthesize complex ligands by coupling halogenated naphthyridines with stannylated pyridine derivatives. diva-portal.org

For 3,5-dibromo-2-pyrone, a heterocyclic compound with two bromine atoms, the regioselectivity of the Stille coupling was found to be dependent on the reaction conditions and the nature of the palladium catalyst. nih.gov A similar potential for controlled, site-selective functionalization can be anticipated for this compound. This would allow for the stepwise introduction of different substituents, creating asymmetrically functionalized 1,6-naphthyridine (B1220473) derivatives. The general utility of Stille coupling for creating C-C bonds with polyhaloheteroaromatics suggests its applicability to the target compound for synthesizing complex organic materials. rsc.org

The Sonogashira reaction provides a direct route to alkynylated aromatics and heterocycles by coupling a terminal alkyne with an organic halide. This reaction is particularly relevant for the functionalization of dihalopyridines and their fused derivatives. Efficient double Sonogashira reactions of 2,5-dibromopyridine (B19318) have been used as a key step in the synthesis of tetrahydro-1,8-naphthyridine fragments. researchgate.netacs.orgnih.gov This demonstrates that both bromine atoms on a pyridine ring can be substituted with alkynyl groups.

A comparative study on the coupling of a dialkyne with 3,8-dibromo-1,10-phenanthroline, a close structural analog of this compound, found that the Sonogashira reaction tended to lead to polymerization. nasa.gov However, the use of a Suzuki-type protocol with an alkynylborate complex successfully yielded the desired dialkynylated product. nasa.gov Despite this, direct Sonogashira couplings on dihaloquinolines have been shown to be regioselective, with the C-2 position being more reactive than C-4 in 2,4-dibromoquinoline. sci-hub.se This suggests that for this compound, a sequential, selective alkynylation might be feasible under optimized, copper-free conditions to avoid homocoupling and polymerization side reactions. sci-hub.se

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the electron-withdrawing nature of the ring nitrogens which activates the halide positions. This reactivity allows for the direct introduction of heteroatom nucleophiles such as amines, alcohols, and thiols.

Studies on related bromo-naphthyridines have established this reactivity pattern. For example, both 3-bromo- (B131339) and 4-bromo-1,6-naphthyridine (B2795079) undergo amination with potassium amide in liquid ammonia (B1221849) to yield a mixture of 3-amino- and 4-amino-1,6-naphthyridine, proceeding through a proposed didehydronaphthyridine intermediate as well as a direct addition-elimination mechanism. researchgate.net In the case of 1,3-dibromo-4-methyl-2,6-naphthyridine, the bromine at the C-1 position (α to a nitrogen) exhibits greater reactivity towards nucleophilic substitution compared to the bromine at C-3. rroij.comrroij.com This differential reactivity is common in halogenated isoquinolines and related heterocycles and can be exploited for selective functionalization. rroij.comrroij.com

For this compound, it is expected that both bromine atoms can be displaced by strong nucleophiles. The relative reactivity of the C-3 and C-8 positions would depend on the specific nucleophile and reaction conditions. The position α to the nitrogen (C-8) is generally more activated towards SNAr. This allows for the synthesis of various amino-, alkoxy-, and thio-substituted 1,6-naphthyridines, which are valuable intermediates for further synthetic elaboration or for biological evaluation.

Lithiation and Organometallic Functionalization

Lithium-halogen exchange is a powerful technique for converting the C-Br bonds into C-Li bonds, creating highly reactive organolithium intermediates that can be trapped with various electrophiles. researchgate.net

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures is expected to induce a lithium-halogen exchange. harvard.edu This reaction is typically very fast and kinetically controlled. harvard.edu In dihalogenated systems, the site of the first exchange is dictated by factors such as the acidity of the adjacent C-H protons and kinetic stability of the resulting lithiated species. The relative electrophilicity of the carbon atoms bearing the halogens plays a significant role, and in some dihalo-aza-aromatic systems, selectivity can be achieved. rsc.org The generation of a lithio anion transforms the original electrophilic carbon center into a potent nucleophilic one.

Once generated, the lithiated 1,6-naphthyridine anion can react with a wide array of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. Quenching the reaction mixture with electrophiles such as aldehydes (e.g., benzaldehyde) or ketones would lead to the formation of secondary or tertiary alcohols, respectively. harvard.edu This two-step sequence—lithium-halogen exchange followed by electrophilic trapping—is a cornerstone strategy for the functionalization of halogenated heterocycles, enabling the synthesis of complex derivatives that are otherwise difficult to access. researchgate.net

Table 2: Potential Functionalization via Lithiation-Electrophile Trapping Reactions based on established principles of organolithium chemistry.

| Lithiated Intermediate | Electrophile | Product Type |

|---|---|---|

| 3-Bromo-8-lithio-1,6-naphthyridine | Aldehyde (R-CHO) | Secondary Alcohol |

| 3-Bromo-8-lithio-1,6-naphthyridine | Ketone (R₂C=O) | Tertiary Alcohol |

Reduction and Oxidation of the Naphthyridine Core

Complete or partial removal of the bromine atoms from this compound can be achieved through specific reduction methods.

A common strategy for the dehalogenation of bromo-naphthyridines involves a two-step process via a hydrazino intermediate. For example, treatment of 1,3-dibromo-2,6-naphthyridine with hydrazine (B178648) hydrate (B1144303) replaces the bromine atoms with hydrazino groups. derpharmachemica.comscispace.com Subsequent oxidation of the dihydrazino derivative, for instance with cupric sulfate (B86663) in acetic acid, results in the formation of the unsubstituted 2,6-naphthyridine (B1209661). derpharmachemica.com This method is often preferred over catalytic hydrogenation (e.g., using Pd/C), as the latter can lead to the undesirable reduction of the heterocyclic rings in addition to C-Br bond cleavage. derpharmachemica.comscispace.com

Hydrogenation and Ring Reduction

The reduction of the 1,6-naphthyridine core is a key transformation for accessing saturated and partially saturated derivatives, which are valuable scaffolds in medicinal chemistry. However, the hydrogenation of halogenated naphthyridines presents specific challenges. The catalytic reduction of these compounds is often not a suitable method for simple dehalogenation because a partial reduction of the heterocyclic ring system typically occurs concurrently. nih.govresearchgate.net

Selective hydrogenation of the 1,6-naphthyridine ring system can be achieved with high regioselectivity. Methodologies have been developed for the controlled hydrogenation of either the 1,2,3,4- or the 5,6,7,8-positions. This selectivity is governed by the choice of catalyst. A homogeneous ruthenium precatalyst, [Ru(p-cymene)I₂]₂, tends to hydrogenate one specific ring based on the electronic properties of the system. Current time information in Bangalore, IN. Conversely, a heterogeneous palladium catalyst controls the reduction through a combination of steric and electronic effects. Current time information in Bangalore, IN. These orthogonal procedures allow for the predictable and selective reduction of one of the two pyridine rings within the 1,6-naphthyridine scaffold, and they are compatible with a wide array of substitution patterns. Current time information in Bangalore, IN.

In the synthesis of complex molecules such as the RORγt inverse agonist TAK-828F, an enantioselective transfer hydrogenation serves as a crucial step. acs.org This process reduces a dihydronaphthyridine intermediate to the corresponding 5,6,7,8-tetrahydro-1,6-naphthyridine. High-throughput screening identified a specific ruthenium catalyst as optimal for this enantioselective reduction of the carbon-nitrogen double bond within the ring system. acs.org

Table 1: Catalytic Systems for 1,6-Naphthyridine Ring Reduction

| Catalyst System | Type | Selectivity Control | Product | Reference |

| [Ru(p-cymene)I₂]₂ | Homogeneous | Electronics | 1,2,3,4- or 5,6,7,8-Tetrahydronaphthyridine | Current time information in Bangalore, IN. |

| Palladium | Heterogeneous | Steric & Electronic Effects | 1,2,3,4- or 5,6,7,8-Tetrahydronaphthyridine | Current time information in Bangalore, IN. |

| Ruthenium catalyst 30 | Homogeneous | Enantioselective | (R)-5,6,7,8-Tetrahydro-1,6-naphthyridine | acs.org |

Derivatization of the Naphthyridine Ring System

The this compound core is a versatile platform for introducing molecular diversity. The bromine atoms serve as reactive handles for a variety of transformations, enabling the synthesis of highly substituted and functionalized derivatives.

Introduction of Various Functional Groups

The bromine atoms on the 1,6-naphthyridine ring are amenable to replacement by a range of functional groups through various chemical reactions. While direct dehalogenation via catalytic reduction is complicated by concurrent ring reduction, other methods allow for the introduction of new substituents. nih.govresearchgate.net For instance, treatment of brominated naphthyridines with hydrazine hydrate can replace the bromine atoms with hydrazino groups. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of the this compound scaffold. Although many specific examples exist for other isomers, the principles are broadly applicable. For instance, the Stille coupling reaction, which pairs organotin compounds with organic halides, is a versatile C-C bond-forming reaction with few limitations on the coupling partners. organic-chemistry.orglibretexts.org Similarly, the Heck reaction offers a method for the vinylation of halo-pyridines, as demonstrated in the synthesis of a precursor to a 1,6-naphthyridine derivative where ethylene gas was used to install a vinyl group on a chloropyridine ring. acs.orgclockss.org

More directly, research on 1,6-naphthyridine-5,7-ditriflates, which are reactive analogs of dihalides, showcases the potential for sequential functionalization. These bench-stable intermediates can undergo one-pot difunctionalization reactions, including nucleophilic aromatic substitution (SNAr), Suzuki coupling, Kumada coupling, and cyanation, to produce a diverse array of drug-like products. acs.org A key strategy involves the chemo-selective Suzuki-Miyaura reaction, which allows for the regioselective introduction of aryl or heteroaryl groups by exploiting the differential reactivity of halogen or triflate positions on the naphthyridine core. dntb.gov.uanih.gov This high degree of control enables the programmed synthesis of unsymmetrically substituted 1,6-naphthyridines.

Table 2: Key Reactions for Functionalizing the Naphthyridine Core

| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Reference |

| Nucleophilic Substitution | Hydrazine Hydrate | Hydrazino (-NHNH₂) | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Boronic acids / Pd catalyst | Aryl, Heteroaryl | acs.orgdntb.gov.ua |

| Stille Coupling | Organostannanes / Pd catalyst | Alkyl, Alkenyl, Aryl | organic-chemistry.orglibretexts.org |

| Heck Reaction | Alkenes / Pd catalyst | Alkenyl (Vinyl) | acs.orgclockss.org |

| Kumada Coupling | Grignard reagents / Pd or Ni catalyst | Alkyl, Aryl | acs.org |

| Cyanation | Cyanide source / Pd catalyst | Cyano (-CN) | acs.org |

| SNAr | Amines | Amino | acs.org |

Modification of Side Chains

Once functional groups are installed on the 1,6-naphthyridine ring, they can be further elaborated to build complex side chains. A prominent example is found in the synthesis of the potent RORγt inverse agonist, TAK-828F. acs.org The synthesis begins with a 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide. acs.org The carboxylic acid functional group at the 5-position is condensed with an aminoindane derivative to form an amide bond. acs.org This is followed by a second amide bond formation, coupling the naphthyridine's secondary amine at the 6-position with cyclobutanecarboxylic acid. acs.org This sequence demonstrates how a simple functional group on the naphthyridine scaffold can be used as an anchor point for constructing complex, multi-component side chains through standard peptide coupling reactions.

The synthesis of dibenzo[c,h] Current time information in Bangalore, IN.acs.orgnaphthyridines further illustrates the principle of side-chain modification. In these systems, various chains can be attached to the lactam nitrogen of the isoquinolinone moiety, demonstrating how the core structure can be decorated with diverse substituents to modulate biological activity. nih.gov These modifications are crucial for optimizing the interaction of the molecule with its biological target. nih.gov

Spectroscopic and Structural Elucidation of 3,8 Dibromo 1,6 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3,8-Dibromo-1,6-naphthyridine, confirming the substitution pattern and electronic environment of the core structure.

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four remaining protons on the naphthyridine skeleton (H-2, H-4, H-5, and H-7). The introduction of two bromine atoms, which are electron-withdrawing and have a significant deshielding anisotropic effect, would cause a downfield shift of the adjacent protons compared to the parent 1,6-naphthyridine (B1220473).

The expected splitting pattern would consist of four doublets.

The H-2 and H-4 protons would appear as a pair of doublets due to their ortho-coupling (³JHH).

Similarly, the H-5 and H-7 protons would form another pair of doublets.

For comparison, the spectral data for the unsubstituted 1,6-naphthyridine and a different isomer, 1,3-Dibromo-2,6-naphthyridine, are presented below. In the case of 1,3-Dibromo-2,6-naphthyridine, the spectrum simplifies to three singlets and two doublets, reflecting its specific substitution pattern. derpharmachemica.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 1,6-Naphthyridine and a Derivative

| Compound | H-2 | H-4 | H-5 | H-7 | H-8 | Solvent |

| 1,6-Naphthyridine | 9.10 (d, J=4.1) | 8.28 (d, J=8.2) | 9.28 (s) | 8.76 (d, J=6.0) | 7.93 (dd, J=8.2, 0.9) | CDCl₃ |

| 1,3-Dibromo-2,6-naphthyridine | - | 8.05 (s) | 9.70 (s) | 8.99 (d, J=6.0) | 8.04 (d, J=6.0) | CDCl₃ |

The ¹³C NMR spectrum for this compound should display eight distinct signals, four for the protonated carbons and four for the quaternary carbons (including the two C-Br carbons).

C-Br Carbons (C-3, C-8): The most significant feature would be the chemical shifts of the carbon atoms directly bonded to bromine. The strong shielding effect of the bromine atom would shift these signals significantly upfield compared to their positions in the parent 1,6-naphthyridine.

Protonated Carbons (C-2, C-4, C-5, C-7): These signals would be identifiable through their direct correlation with the proton signals in a HETCOR or HSQC spectrum.

Quaternary Carbons (C-4a, C-8a): The bridgehead carbons would appear as weak signals in the spectrum.

The data for the parent 1,6-naphthyridine provides a reference for the expected chemical shift regions.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for 1,6-Naphthyridine

| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-7 | C-8 | C-8a | Solvent |

| 1,6-Naphthyridine | 151.0 | 121.7 | 137.2 | 136.8 | 155.6 | 142.1 | 122.5 | 143.5 | H₂O |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the coupling networks. It would show clear cross-peaks between H-2 and H-4, and between H-7 and H-8 (in the parent compound) or H-5 and H-7 (in the 3,8-dibromo derivative), confirming their positions on the same pyridine (B92270) ring.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate proton signals with their directly attached carbon atoms, allowing for the straightforward assignment of all protonated carbons (C-2, C-4, C-5, C-7).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the title compound. For this compound (C₈H₄Br₂N₂), the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.

This results in a characteristic triplet of peaks for the molecular ion:

[M]⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will be the most intense (approximately double the intensity of the [M]⁺ and [M+4]⁺ peaks).

[M+4]⁺: Containing two ⁸¹Br isotopes.

The calculated monoisotopic mass for C₈H₄⁷⁹Br₂N₂ is 285.87 Da. Analysis of this isotopic cluster provides unequivocal evidence for the presence of two bromine atoms. The fragmentation pattern would likely involve the sequential loss of bromine atoms and potentially the HCN molecule, which is characteristic of nitrogen-containing heterocyclic compounds. For instance, GC-MS data for the isomeric 4,8-dibromo-1,5-naphthyridine (B11799114) shows a molecular weight of 287.94 g/mol , consistent with this formula. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is useful for identifying the key functional groups and fingerprint region of the molecule. The IR spectrum of this compound would be dominated by absorptions related to the aromatic heterocyclic core.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

C=C and C=N Stretching: A series of characteristic sharp absorption bands are expected in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the naphthyridine ring system. For comparison, the parent 2,6-naphthyridine (B1209661) shows significant bands at 1562 and 1481 cm⁻¹. derpharmachemica.com

C-Br Stretching: The carbon-bromine stretching vibrations typically appear in the far-infrared region, usually between 600 and 500 cm⁻¹, although these can be difficult to assign definitively.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-700 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings.

Interactive Data Table: Key IR Absorption Bands (cm⁻¹) for Naphthyridine Derivatives derpharmachemica.com

| Compound | Band I (C=C/C=N) | Band II (C=C/C=N) | Band III (C=C/C=N) | Band IV (C=C/C=N) | Band V (C=C/C=N) |

| 2,6-Naphthyridine | 1564 | 1555 | 1492 | 1430 | 1375 |

| 1,3-Dibromo-2,6-Naphthyridine | 1553 | 1536 | 1473 | 1431 | 1375 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would show multiple absorption bands. Naphthyridines generally exhibit three main absorption regions: the α-band, p-band, and β-band, corresponding to different π→π* transitions. derpharmachemica.com

The introduction of bromine atoms as auxochromes is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to the parent 1,6-naphthyridine, due to the extension of the conjugated system by the lone pairs of the bromine atoms. For example, the UV spectrum of 1,3-dibromo-2,6-naphthyridine shows its longest wavelength absorption (α-band) at 345 nm, a significant shift compared to the parent 2,6-naphthyridine at 331 nm. derpharmachemica.com

Interactive Data Table: UV Absorption Maxima (λ_max, nm) for 2,6-Naphthyridine and its Bromo-Derivatives in Methanol derpharmachemica.com

| Compound | α-band | p-band | β-band |

| 2,6-Naphthyridine | 331, 317 | 263, 254, 246 | 207 |

| 3-Amino-1-bromo-2,6-Naphthyridine | 397 | 286 | 227 |

| 1,3-Dibromo-2,6-Naphthyridine | 345, 334 | 276, 268 | 218 |

X-ray Crystallography for Solid-State Structure Determination

The solid-state structures of several 1,6-naphthyridine derivatives have been established, revealing key details about their molecular geometry and packing in the crystalline state. For instance, the crystal structure of N-(7-{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, a compound with potential antiproliferative activity, was determined by X-ray diffraction. researchgate.net This analysis provided confirmation of its complex molecular structure and intermolecular interactions. researchgate.net

Similarly, crystal structures have been instrumental in confirming the outcomes of complex multi-component reactions. The structure of pyridazino[5,4,3-de] Current time information in Bangalore, IN.semanticscholar.orgnaphthyridine derivatives, formed via a one-pot synthesis, was unequivocally established through X-ray crystal structure determination, providing conclusive evidence for the novel tricyclic system formed. mdpi.com

In the context of developing new therapeutic agents, X-ray crystallography has been used to understand how 1,6-naphthyridine derivatives interact with biological targets. The mode of binding for 7-(4-bromophenyl)-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one, a potent inhibitor of the enzyme tankyrase-2, was investigated through the determination of its crystal structure in complex with the protein. nih.gov This structural information is vital for structure-based drug design and the development of more selective and effective inhibitors. nih.gov

Furthermore, crystallographic analysis has been applied to benzo-fused derivatives, such as in the structural determination of a phenylethynyl derivative of benzo[b] Current time information in Bangalore, IN.semanticscholar.orgnaphthyridine, which confirmed the molecular architecture resulting from the synthetic pathway. semanticscholar.orgmdpi.com

A notable example of a structurally characterized 1,6-naphthyridine derivative is N-(7-{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide. Pale-yellow crystals suitable for X-ray analysis were obtained by slow crystallization from a dichloromethane–ethyl acetate (B1210297) solution. researchgate.net

The compound crystallizes in the triclinic P-1 space group. researchgate.net Key bond lengths within the naphthyridine core are consistent with its aromatic character, with N–C distances in the pyridine ring ranging from 1.319(3) to 1.351(3) Å and C–C distances from 1.386(3) to 1.403(3) Å. The exocyclic C=O bond of the lactam was found to be 1.230(2) Å. researchgate.net A significant feature of the structure is the disorder of the dimethylamino-ethyl side chain, which occupies two positions with 43% and 57% occupancy. researchgate.net

| Parameter | Value |

| Compound | N-(7-{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide |

| Chemical Formula | C₂₃H₂₉N₅O₅ |

| Formula Weight | 455.51 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.3554(4) |

| b (Å) | 11.4450(5) |

| c (Å) | 11.5629(4) |

| α (°) | 87.140(2) |

| β (°) | 78.8070(19) |

| γ (°) | 69.2119(19) |

| Volume (ų) | 1135.21(8) |

| Z | 2 |

| Temperature (K) | 200(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Table 1: Crystallographic data for a representative 1,6-Naphthyridin-2(1H)-one derivative. researchgate.net

While detailed crystallographic tables for bromo-substituted 1,6-naphthyridines are not fully provided in the abstracts of the surveyed literature, several studies confirm their synthesis and structural characterization.

More directly relevant is the synthesis of 2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.semanticscholar.orgnaphthyridine, a derivative with a bromine atom directly attached to the heterocyclic framework. mdpi.com The structural elucidation of these types of compounds is essential for confirming the regioselectivity of halogenation reactions on the benzo[b] Current time information in Bangalore, IN.semanticscholar.orgnaphthyridine system.

As previously mentioned, a significant achievement in this area is the co-crystallization of 7-(4-bromophenyl)-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one with its biological target, tankyrase-2. nih.gov The determination of this complex's structure provides invaluable information on the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the bromo-substituted naphthyridinone ligand and the amino acid residues of the enzyme's active site. Such studies are fundamental to the rational design of next-generation inhibitors. nih.gov

Computational and Theoretical Studies on 3,8 Dibromo 1,6 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of molecules, from which numerous properties can be derived. For a molecule like 3,8-Dibromo-1,6-naphthyridine, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties such as dipole moment and electrostatic potential (ESP).

The ESP map is particularly useful as it reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of this compound, the nitrogen atoms are expected to be regions of negative potential, while the bromine atoms, due to their electron-withdrawing nature, would influence the potential of the surrounding carbon atoms. Such calculations are foundational for predicting how the molecule might interact with other reagents or biological targets.

Molecular Orbital Analysis (HOMO/LUMO)

A key output of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted naphthyridines, the positions and nature of the substituents significantly modulate these energy levels. In this compound, the bromine atoms are expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1,6-naphthyridine (B1220473) core. This analysis is crucial for designing molecules for applications in organic electronics, where the HOMO-LUMO gap correlates with the optical and electronic band gap. diva-portal.org

Computational studies on related 4,8-substituted 1,5-naphthyridines have shown that DFT calculations (using the B3LYP/6-31G* level of theory) can effectively predict HOMO and LUMO energy levels, which correlate well with experimentally determined electrochemical properties.

Table 1: Example of Calculated Properties for Naphthyridine Derivatives Note: This table presents illustrative data from related compounds, as specific values for this compound are not available in the cited literature.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Methodology Note |

|---|---|---|---|---|

| 4,8-Aryl-1,5-naphthyridine | -5.33 to -6.84 | -2.19 to -2.39 | ~2.77 to 3.79 | Illustrative range from DFT studies on related isomers. |

| 1,8-Naphthyridine (B1210474) Derivative C3 | -6.49 | -2.13 | 4.36 | From a study on potential anti-breast cancer agents. researchgate.net |

| 1,8-Naphthyridine Derivative C13 | -6.45 | -2.13 | 4.32 | From a study on potential anti-breast cancer agents. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment (e.g., solvent or a biological receptor). nih.gov

For this compound, MD simulations could be employed to:

Study its interaction and binding stability within the active site of a target protein.

Analyze the conformational flexibility of the molecule.

Investigate its aggregation behavior in solution or in the solid state.

While specific MD studies on this compound are not prominent in the literature, this technique has been successfully applied to other naphthyridine derivatives. For instance, MD simulations lasting 100 nanoseconds were used to investigate the stability and intermolecular interactions of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues within the active site of the InhA enzyme from Mycobacterium tuberculosis. rsc.orgrsc.org Such studies are critical in drug discovery for validating docking poses and understanding the dynamic nature of ligand-receptor binding.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational modeling, particularly through methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), provides a quantitative framework for this analysis. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. nih.gov These models map out the steric, electrostatic, and hydrophobic fields of a series of compounds to identify which structural features enhance or diminish activity.

For a series of analogues based on the this compound scaffold, computational SAR studies could pinpoint key interaction points necessary for a desired biological effect. For example, such a study might reveal that modifying a specific position on the naphthyridine ring with a hydrogen bond donor or acceptor group significantly improves binding affinity to a target enzyme. These insights provide a rational basis for designing more potent and selective compounds. nih.gov

Elucidation of Reaction Mechanisms Through Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This allows chemists to understand reaction feasibility, predict regioselectivity, and rationalize experimental observations.

For the synthesis involving the 1,6-naphthyridine core, computational methods can be highly informative. For example, in the synthesis of related 1,5-naphthyridines via an electrocyclic ring closure, combined experimental and computational investigations suggested a stepwise [4+2]-cycloaddition mechanism. mdpi.com Similarly, the mechanism of an intramolecular oxidative cyclization to form benzo[b]chromeno[4,3,2-de] diva-portal.orgnaphthyridines was investigated and confirmed using proton NMR monitoring, with the findings supported by quantum chemical calculations. semanticscholar.org These studies demonstrate how theory can elucidate complex reaction pathways, providing insights that are difficult to obtain through experiments alone.

Advanced Applications of 3,8 Dibromo 1,6 Naphthyridine in Chemical Synthesis

Building Block in the Synthesis of Complex Heterocycles

The dibrominated naphthyridine core serves as a versatile platform for the construction of more elaborate heterocyclic systems through various cross-coupling reactions and subsequent chemical transformations.

Preparation of Fused Naphthyridine Systems

The strategic positioning of the bromine atoms in 3,8-Dibromo-1,6-naphthyridine allows for regioselective functionalization, leading to the formation of fused naphthyridine systems. These reactions often involve intramolecular cyclization following an initial intermolecular coupling reaction. For instance, the synthesis of benzo[b] researchgate.netnih.govnaphthyridine derivatives can be achieved through methods like the Pfitzinger or Niementowski reactions, which utilize precursors that can be derived from brominated naphthyridines. mdpi.com These fused systems are of interest due to their structural similarity to naturally occurring alkaloids and their potential as bioactive molecules. mdpi.com

Construction of Polycyclic Aromatic Compounds

The reactivity of the carbon-bromine bonds in this compound facilitates its use in the synthesis of polycyclic aromatic compounds (PACs). Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are instrumental in this regard. By coupling the dibromonaphthyridine with suitable boronic acids or organostannanes, complex polycyclic structures can be assembled. researchgate.netdiva-portal.org These PACs, which incorporate the naphthyridine motif, are investigated for their potential applications in materials science, including as organic light-emitting diodes (OLEDs), owing to their rigid and planar structures that can lead to desirable photophysical properties. mdpi.com The synthesis of quinolino-azaullazines, a class of polycyclic aromatic hydrocarbons, showcases the utility of di-brominated pyridine (B92270) derivatives, a related structural class, in constructing extended π-conjugated systems with potential for organic electronics. rsc.org

Precursor for Active Pharmaceutical Ingredients (APIs)

The 1,6-naphthyridine (B1220473) skeleton is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic effects. researchgate.netnih.gov The dibromo-derivative serves as a key intermediate in the synthesis of various classes of APIs.

Synthesis of Enzyme Inhibitors (e.g., MAO B inhibitors, kinase inhibitors)

Monoamine Oxidase B (MAO-B) Inhibitors: this compound derivatives are precursors to potent and selective MAO-B inhibitors. mdpi.comnih.gov MAO-B is a key enzyme in the metabolic pathway of dopamine (B1211576) and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. mdpi.comcriver.com For example, a series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines, synthesized from precursors related to dibromonaphthyridines, have demonstrated significant MAO-B inhibitory activity, with some analogues exhibiting potency in the low micromolar range. mdpi.comnih.gov

Kinase Inhibitors: The naphthyridine core is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. researchgate.netnih.gov The this compound scaffold can be elaborated through various chemical reactions to produce compounds that target specific kinases. For instance, substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target for kidney diseases. nih.gov Similarly, derivatives of other naphthyridine isomers, such as 1,5-naphthyridine (B1222797), have shown inhibitory activity against Aurora kinases, which are implicated in cancer. researchgate.net

Development of Antiviral Agents

Derivatives of 1,6-naphthyridine have demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV). nih.gov Research has shown that certain 1,6-naphthyridine compounds exhibit potent anti-HCMV activity, and importantly, they remain effective against viral strains that are resistant to existing antiviral drugs. nih.gov This suggests that these compounds may act through a novel mechanism of action. nih.gov While the direct synthesis from this compound is not always explicitly detailed in every study, this starting material provides a key platform for accessing the diverse substitutions required for potent antiviral activity.

Synthesis of Antimicrobial Compounds

The naphthyridine framework is a well-established scaffold for antimicrobial agents. mdpi.com The famed antibacterial agent nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, is a testament to the antimicrobial potential of this heterocyclic family. mdpi.com The this compound can be functionalized to generate novel antimicrobial compounds. By introducing various substituents at the bromine positions, chemists can modulate the compound's activity against a range of bacterial and fungal pathogens. For instance, the synthesis of chalcone (B49325) derivatives from a related 2-chloro-1,5-naphthyridine-3-carbaldehyde has yielded compounds with good activity against Staphylococcus aureus and Staphylococcus epidermidis. iau.ir This highlights the potential of halogenated naphthyridines as starting points for new antimicrobial drugs.

Exploration in Anticancer Research

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity. Derivatives of this scaffold have been a subject of intense investigation for their potential as anticancer agents. Research has shown that modifications to the 1,6-naphthyridine core can lead to compounds that exhibit cytotoxicity against various human cancer cell lines. nih.gov

One area of focus has been the development of kinase inhibitors. For example, a novel series of 1,6-naphthyridine-2-one derivatives were designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov Aberrant FGFR4 signaling is implicated in the progression of several cancers, including colorectal cancer. In preclinical studies, a lead compound from this series, 19g , demonstrated significant inhibition of FGFR4 phosphorylation and its downstream signaling pathways. nih.gov Furthermore, it showed a potent cytotoxic effect against multiple colorectal cancer cell lines and induced significant tumor inhibition in a xenograft mouse model without observable toxicity. nih.gov

The structural versatility of the naphthyridine core allows for the synthesis of diverse derivatives with potential antitumor properties. For instance, naturally occurring marine alkaloids like aaptamine, which contains a benzo[de] nih.govrsc.orgnaphthyridine core, have shown notable cytotoxic effects against lung and cervical cancer cell lines. nih.gov Synthetic derivatives, including those of 3-Bromo-1,6-naphthyridin-5(6H)-one, are also being explored for their ability to inhibit cancer cell proliferation, suggesting that the 1,6-naphthyridine framework is a promising platform for the development of new therapeutic agents.

Table 1: Selected 1,6-Naphthyridine Derivatives in Anticancer Research

| Compound | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| 1,6-Naphthyridine-2-one derivatives (e.g., 19g) | FGFR4 Inhibition (Colorectal Cancer) | Demonstrated potent kinase selectivity and significant tumor inhibition in a HCT116 xenograft mouse model. | nih.gov |

| Aaptamine (benzo[de] nih.govrsc.orgnaphthyridine) | General Cytotoxicity | Exhibited notable cytotoxic effects against various cancer cell lines, including lung and cervical cancer. | nih.gov |

| 3-Bromo-1,6-naphthyridin-5(6H)-one derivatives | Anticancer Agents | Preliminary studies suggest potential to inhibit cancer cell proliferation. |

Ligands for Metal-Coordinated Complexes

The nitrogen atoms within the 1,6-naphthyridine ring system possess lone pairs of electrons, making them excellent coordination sites for metal ions. The defined geometry of the scaffold allows for the design of specific ligand architectures. This compound is a particularly useful starting material for creating more complex ligands, as the bromine atoms can be readily substituted using cross-coupling reactions to introduce additional coordinating groups.

Tridentate ligands, which bind to a central metal ion at three points, can be systematically synthesized using the naphthyridine framework. While research has extensively covered various isomers, the principles apply to the 1,6-naphthyridine core. diva-portal.orgresearchgate.net The synthesis of such ligands often involves the strategic halogenation of the naphthyridine ring, followed by coupling reactions. For example, a di-halogenated naphthyridine can serve as a central building block. By reacting this precursor with molecules containing additional coordinating moieties (like pyridine or thiophene (B33073) rings) through reactions such as the Stille or Suzuki cross-coupling, multidentate ligands can be assembled. diva-portal.org This methodology allows for the creation of both mono- and bis-naphthyridine centered tridentate ligands designed for specific metal complexes, such as those with ruthenium. diva-portal.org

The ligands derived from 1,6-naphthyridine can coordinate with a variety of transition metal ions to form structurally diverse complexes. A notable example is the coordination of 2,2′-bi-1,6-naphthyridine, a ligand synthesized from the 1,6-naphthyridine scaffold. This ligand has been shown to react with several divalent metal ions to create complex superstructures. rsc.org

Detailed research findings include:

Cobalt(II), Zinc(II), and Cadmium(II) : These metal ions react with 2,2′-bi-1,6-naphthyridine to form two-dimensional planar (4,4) frameworks. These frameworks exhibit a novel form of interpenetration where each grid window of a sheet has two other sheets passing through it. rsc.org

Copper(I) : In contrast, the reaction with copper(I) tetrafluoroborate (B81430) results in the formation of a 2₁-helicoidal chain structure, where adjacent chains are interlocked through aromatic π–π stacking interactions. rsc.org

These examples highlight how the rigid 1,6-naphthyridine unit directs the assembly of metal ions into predictable and ordered multidimensional structures, which is of significant interest in the fields of crystal engineering and materials science.

Fluorescent Probes and Optical Materials

Derivatives of 1,6-naphthyridine have emerged as a significant class of compounds for applications in optical materials due to their intriguing photophysical properties. nih.gov The rigid, planar structure of the naphthyridine core contributes to strong fluorescence and stability.

Specifically, substituted 1,6-naphthyridin-7(6H)-ones have been synthesized and shown to possess powerful fluorescence properties. rsc.orgresearchgate.net These compounds exhibit several desirable characteristics for fluorescent probes and luminescent devices:

Solvatochromism : A noticeable shift in fluorescence emission color depending on the polarity of the solvent.

Large Stokes Shifts : A significant difference between the maximum absorption and emission wavelengths, which is advantageous for minimizing self-absorption and improving detection sensitivity.

High Quantum Yields : An efficient conversion of absorbed light into emitted light in various solvents. rsc.orgmdpi.com

These properties make 1,6-naphthyridine derivatives suitable for use as fluorescent nucleoside analogues to probe nucleic acids and enzyme binding sites. mdpi.com Furthermore, some 1,6-naphthyridine derivatives have been investigated for their nonlinear optical (NLO) properties, demonstrating second harmonic generation upon excitation with a laser, which is a key feature for materials used in photonics. nih.gov The ability to tune the optical properties through chemical modification of the 1,6-naphthyridine scaffold makes it a versatile platform for creating novel dyes and sensors. acs.org

Table 2: Photophysical Properties of 1,6-Naphthyridine Derivatives

| Derivative Class | Key Optical Property | Potential Application | Reference |

|---|---|---|---|

| 1,6-Naphthyridines | Second Harmonic Generation | Nonlinear Optics | nih.gov |

| 1,6-Naphthyridin-7(6H)-ones | Strong Fluorescence, Solvatochromism, Large Stokes Shifts | Biological Probes, Luminescent Devices | rsc.orgresearchgate.net |

| 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones | Solvent-dependent Emissivity | Fluorescent Nucleoside Analogues | mdpi.com |

Q & A

What are the optimal synthetic conditions for 3,8-Dibromo-1,6-naphthyridine, and how do solvent systems influence product distribution?

Basic Research Focus

The bromination of 1,6-naphthyridine using Br₂ in CCl₄ under reflux for 1 hour, followed by pyridine addition and prolonged reflux (12 hours), yields this compound (11%), alongside mono-brominated isomers (3-bromo: 68%; 8-bromo: 22%) . However, switching to acetic acid as the solvent at 80°C for 12 hours suppresses dibromination, yielding only 8-bromo-1,6-naphthyridine (55%) . Methodological considerations:

- Solvent polarity : CCl₄ promotes bromine activation and multiple substitutions, while acetic acid stabilizes intermediates, favoring mono-bromination.

- Temperature control : Prolonged heating in CCl₄ increases dibromo yields but risks decomposition.

How can regioselectivity in the bromination of 1,6-naphthyridine be rationalized or predicted computationally?

Advanced Research Focus

The preferential bromination at the 3- and 8-positions in 1,6-naphthyridine arises from electronic and steric factors. Computational methods (e.g., DFT calculations) can model charge distribution and reactive sites:

- Electrophilic aromatic substitution : The 3- and 8-positions are electron-rich due to the naphthyridine’s aromatic system, favoring Br⁺ attack .

- Steric hindrance : Substituents at adjacent positions (e.g., 2- or 4-) may alter selectivity, as seen in analogs like 5-chloro-8-iodo-1,6-naphthyridine .

- Experimental validation : Compare calculated reactivity indices with experimental HPLC-MS data to refine predictive models .

What spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?

Basic Research Focus

Key characterization methods include:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns and chemical shifts. For example, bromine’s deshielding effect distinguishes 3- and 8-substituted protons .

- X-ray crystallography : Resolves ambiguities in regiochemistry. A representative study of 5,7-dihydro-1,6-naphthyridine derivatives confirmed torsional angles and ring conformations using single-crystal analysis .

- HPLC-MS : Monitors reaction purity and detects by-products (e.g., mono-brominated isomers) .

How can this compound serve as a precursor for bioactive derivatives, and what functionalization strategies are effective?

Advanced Research Focus

The dibromo scaffold is versatile for cross-coupling reactions:

- Buchwald-Hartwig amination : Replace bromine with amines to generate 3,8-diamino derivatives, potential kinase inhibitors .

- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups for materials science applications (e.g., luminescent compounds) .

- Reductive dehalogenation : Catalytic hydrogenation (Pd/C, H₂) removes bromine selectively, enabling access to mono-substituted intermediates .

Case Study : 6-Benzyl-3-methyl-4-chloro-1,6-naphthyridine was dealkylated to 3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (61% yield) using HCl and Pd/C .

What experimental design principles reconcile contradictory yield data in dibromination reactions?

Advanced Research Focus

Discrepancies in yields (e.g., 11% dibromo in CCl₄ vs. no dibromo in acetic acid ) require systematic analysis:

- Kinetic vs. thermodynamic control : CCl₄ may favor faster bromination but lower selectivity, while acetic acid stabilizes intermediates for mono-substitution.

- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and optimize quenching times.

- Scale-up challenges : Pilot studies under inert atmospheres (to prevent Br₂ evaporation) improve reproducibility.

What role does this compound play in developing anticancer agents, and how are structure-activity relationships (SAR) explored?

Advanced Research Focus

Tetrahydro-1,6-naphthyridine derivatives, synthesized via cyclization of intermediates like compound G, show anticancer activity by targeting TRP channels . SAR strategies:

- Halogen substitution : Bromine enhances lipophilicity and binding to hydrophobic pockets.